![molecular formula C23H24N2O B5822970 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPN is a small molecule inhibitor that targets a specific protein kinase and has been shown to exhibit promising results in various preclinical studies.
Mechanism of Action
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide is a small molecule inhibitor that targets a specific protein kinase called MNK1/2. MNK1/2 is involved in various cellular processes, including protein translation, cell proliferation, and inflammation. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide binds to the ATP-binding pocket of MNK1/2, preventing its activity and downstream signaling pathways. This results in the inhibition of protein translation, reduced cell proliferation, and reduced inflammation.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to have various biochemical and physiological effects. In cancer, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of these disorders.
Advantages and Limitations for Lab Experiments
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for MNK1/2, and its potential therapeutic applications. However, there are also some limitations to using N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide in lab experiments. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established.
Future Directions
There are several future directions for N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide research. One potential direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of MNK1/2 inhibitors with improved selectivity and potency could lead to the discovery of new therapeutic targets and applications.
Synthesis Methods
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide involves the reaction between 4-methylpiperidine and 2-naphthoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide. The synthesis method has been established and optimized, allowing for the efficient production of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide in large quantities.
Scientific Research Applications
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been extensively studied in various preclinical models, including cancer, inflammation, and neurological disorders. In cancer, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein kinase. Inflammation is a complex process involving various signaling pathways, and N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurological disorders, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-17-12-14-25(15-13-17)22-9-5-4-8-21(22)24-23(26)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXZFHZHIOHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
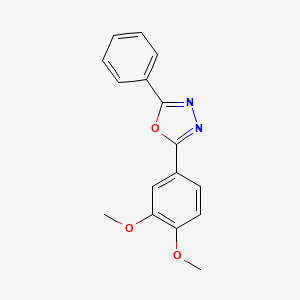
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)
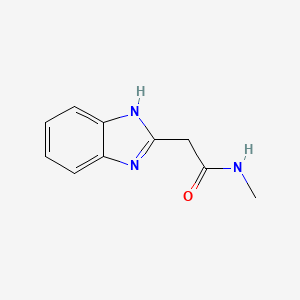
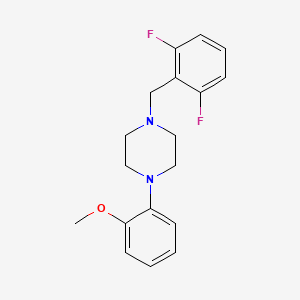
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)
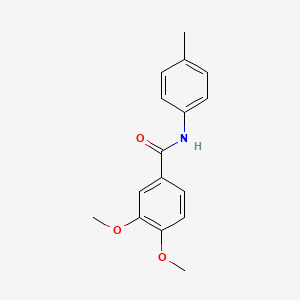
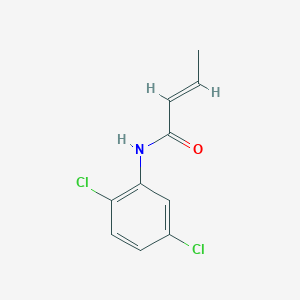
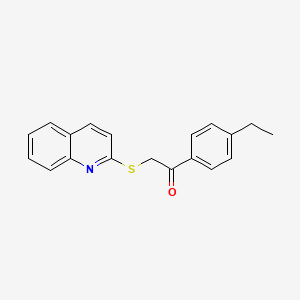
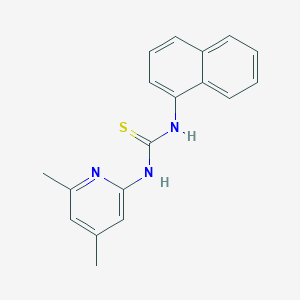
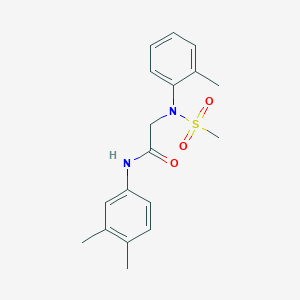
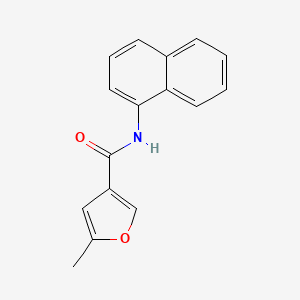
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![2-[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B5822980.png)